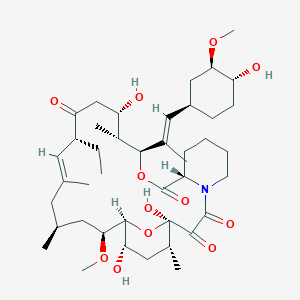
13-O-Desmethylascomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-O-Desmethylascomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H67NO12 and its molecular weight is 778 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Immunosuppressive Properties
13-O-Desmethylascomycin has been studied for its potential as an immunosuppressive agent. It is particularly relevant in organ transplantation, where preventing rejection is crucial. Research indicates that this compound can inhibit T-cell activation and proliferation, thereby reducing the risk of transplant rejection .
2. Antifungal Activity
The compound exhibits antifungal properties against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Candida and Aspergillus, which are significant causes of infections in immunocompromised patients . Its mechanism involves disrupting fungal cell wall synthesis, leading to cell death.
3. Antibacterial Effects
Recent investigations have also highlighted the antibacterial activity of this compound against certain Gram-positive bacteria. This property could be valuable in developing new antibiotics to combat resistant strains .
Biotechnological Applications
1. Agricultural Uses
In agriculture, this compound has been explored as a biopesticide due to its antifungal properties. Its application can help control fungal diseases in crops without the environmental impact associated with synthetic pesticides .
2. Genetic Engineering
The compound is utilized in genetic engineering as a selective agent for the transformation of plant cells. It allows researchers to identify successfully transformed cells by inhibiting the growth of non-transformed cells .
Case Studies
Several case studies illustrate the practical applications of this compound:
Research Findings
Research into this compound has yielded promising results across various domains:
- Immunology: Studies show that it significantly reduces T-cell responses when used in vivo, suggesting its potential for clinical use in transplant medicine .
- Microbiology: The compound's broad-spectrum antifungal activity makes it a candidate for treating systemic fungal infections, especially in immunocompromised patients .
- Agriculture: Field trials indicate that crops treated with this compound exhibit lower disease rates compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .
特性
CAS番号 |
153781-48-7 |
|---|---|
分子式 |
C42H67NO12 |
分子量 |
778 g/mol |
IUPAC名 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |
InChIキー |
OKCJYZYYAWVAHA-CTVWFBRYSA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
異性体SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |
正規SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
同義語 |
13-O-desmethylascomycin 13-O-desmethylimmunomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















